Cas no 289507-36-4 (2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol)

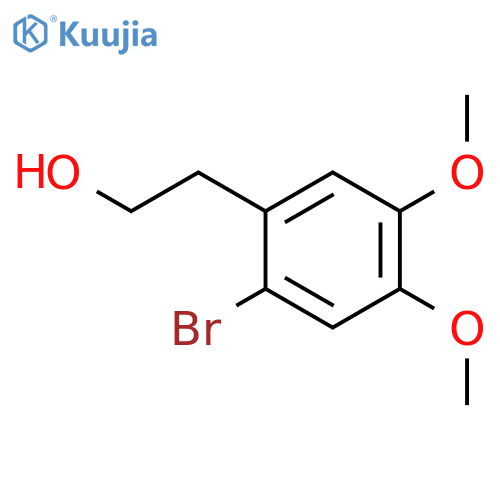

289507-36-4 structure

商品名:2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- 2-(2-bromo-4,5-dimethoxyphenyl)ethyl alcohol

- 2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol

- AKOS014195965

- Benzeneethanol, 2-bromo-4,5-dimethoxy-

- SCHEMBL7165538

- DB-363905

- 289507-36-4

- EN300-1893554

- 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

-

- インチ: InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3

- InChIKey: QMYZFKWLASANKX-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 260.00481Da

- どういたいしつりょう: 260.00481Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 38.7Ų

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1893554-0.1g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 0.1g |

$490.0 | 2023-09-18 | ||

| Enamine | EN300-1893554-0.25g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 0.25g |

$513.0 | 2023-09-18 | ||

| Enamine | EN300-1893554-1.0g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 1g |

$914.0 | 2023-06-03 | ||

| Enamine | EN300-1893554-5.0g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 5g |

$2650.0 | 2023-06-03 | ||

| Enamine | EN300-1893554-1g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 1g |

$557.0 | 2023-09-18 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1835950-1g |

Benzeneethanol, 2-Bromo-4,5-dimethoxy- |

289507-36-4 | 1g |

¥7862.00 | 2024-05-20 | ||

| Enamine | EN300-1893554-10g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 10g |

$2393.0 | 2023-09-18 | ||

| Enamine | EN300-1893554-0.5g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 0.5g |

$535.0 | 2023-09-18 | ||

| Enamine | EN300-1893554-0.05g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 0.05g |

$468.0 | 2023-09-18 | ||

| Enamine | EN300-1893554-5g |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol |

289507-36-4 | 5g |

$1614.0 | 2023-09-18 |

2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol 関連文献

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096

-

Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681

289507-36-4 (2-(2-bromo-4,5-dimethoxyphenyl)ethan-1-ol) 関連製品

- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)

- 64328-63-8(4-(Hexyloxy)benzohydrazide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

- 1040085-98-0(Di-Norbudesonide(Mixture of Diastereomers))

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量